2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Beschreibung
The compound 2-(4-bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- 3-Fluorobenzylthio group: A sulfur-containing substituent at position 4, with a fluorinated benzyl moiety that enhances lipophilicity and metabolic stability.
- Molecular framework: The pyrazolo[1,5-a]pyrazine core contributes to π-π stacking and hydrogen-bonding capabilities, critical for interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSXTFCPSOYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the 4-bromophenyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-bromophenylboronic acid.
Attachment of the 3-fluorobenzylthio group: This can be accomplished through a nucleophilic substitution reaction, where a thiol derivative reacts with a 3-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine exhibits promising anticancer properties. Its mechanism of action typically involves:
- Induction of Apoptosis : The compound has been shown to activate caspases (e.g., caspase 3, 8, and 9), leading to programmed cell death in cancer cells.
- Autophagy Activation : It promotes autophagy, which may enhance the degradation of damaged cellular components and inhibit tumor growth.
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), often showing superior efficacy compared to conventional chemotherapeutics like Doxorubicin .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Its structural features may allow it to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This could lead to therapeutic applications in treating conditions characterized by chronic inflammation.
Synthetic Routes
The synthesis of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the 4-Bromophenyl Group : Often accomplished via palladium-catalyzed cross-coupling reactions.
- Attachment of the 3-Fluorobenzylthio Group : Conducted through nucleophilic substitution reactions under basic conditions.
These synthetic methods are critical for producing adequate quantities of the compound for research and application in various fields.
Comparative Analysis with Analogous Compounds
The unique combination of bromine and fluorine atoms in this compound may confer distinct chemical and biological properties compared to its analogs. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-2-(3-fluorobenzyl)thiazole | Thiazole instead of pyrazole | Anticancer |
| 2-(4-Fluorophenyl)-4-(phenylthio)pyrazolo[1,5-a]pyrazine | Fluorophenyl instead of bromophenyl | Antimicrobial |
| 2-(4-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Chlorophenyl substitution | Antidiabetic |
Case Studies
Several studies have explored the anticancer efficacy of pyrazolo derivatives:
- A study highlighted that certain pyrazolo compounds exhibited stronger cytotoxicity than cisplatin against breast cancer cells. The most active derivative significantly increased apoptosis markers while sparing normal cells.
- Another investigation evaluated a series of pyrazolo compounds for their antimicrobial and antitumor activities, demonstrating that many synthesized derivatives were effective against human cancer cell lines such as MCF-7 and HepG-2 .
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and fluorine atoms may enhance binding affinity and specificity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
a) 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine ()
- Substituents : Chloro and ethoxy groups at the phenyl ring vs. bromo in the target compound.
- Molecular Weight : 413.895 g/mol (vs. estimated ~410–420 g/mol for the target).
- Chlorine’s smaller size may reduce steric hindrance compared to bromine .
b) 2-(4-Bromophenyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio]pyrazolo[1,5-a]pyrazine ()
- Substituents : Oxazole-containing thioether vs. 3-fluorobenzylthio.
- However, increased molecular complexity may reduce bioavailability .
Variations in the Thioether Group
a) 4-(Ethylsulfanyl)pyrazolo[1,5-a]pyrazine Derivatives ()
- Substituents : Ethylsulfanyl group vs. 3-fluorobenzylthio.
- Molecular Weight : 334.23 g/mol (simpler structure).
b) 4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine ()
Core Structure Modifications
a) Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Core Structure : Pyrimidine vs. pyrazine.
- Biological Activity : Compounds like pyrazolo[1,5-a]pyrimidine 7c (IC50 = 2.70 µM against HEPG2-1) demonstrate antitumor activity, suggesting the pyrazine core in the target compound may similarly be leveraged for oncology applications .
b) Triazolo[1,5-a]pyrazine ROS1 Inhibitors ()
- Substituents : Piperazine and furan groups.
- Impact : The piperazine moiety enhances solubility and target affinity, a feature absent in the target compound. This highlights the trade-off between lipophilicity and bioavailability in drug design .
Biologische Aktivität
2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H14BrFN2S. Its structure features a pyrazine core substituted with a 4-bromophenyl group and a thioether linkage to a 3-fluorobenzyl moiety. The presence of halogens (bromine and fluorine) enhances its lipophilicity and potentially its biological activity, making it a candidate for various therapeutic applications .
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities. Specifically, 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has shown promise as:
- Anti-inflammatory Agent : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer Agent : It has demonstrated potential in inhibiting cancer cell proliferation through interactions with critical biological targets.
The mechanism of action typically involves interaction with enzymes or receptors, modulating their activity effectively. The unique halogen substitutions may enhance binding affinity to biological targets, which is crucial for its therapeutic efficacy .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
- Anti-inflammatory Activity : Compounds structurally similar to 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives exhibited up to 85% TNF-α inhibition at concentrations comparable to standard anti-inflammatory drugs .
- Anticancer Activity : In various assays, the compound was tested against different cancer cell lines. Notably, it inhibited cell proliferation by targeting specific oncogenic pathways .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-2-(3-fluorobenzyl)thiazole | Thiazole instead of pyrazole | Anticancer |
| 2-(4-Fluorophenyl)-4-(phenylthio)pyrazolo[1,5-a]pyrazine | Fluorophenyl instead of bromophenyl | Antimicrobial |
| 2-(4-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Chlorophenyl substitution | Antidiabetic |
This table highlights how variations in substituents can influence biological activity significantly.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions:
Q & A
Q. What are the key structural features of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, and how do they influence reactivity?
The compound contains a pyrazolo[1,5-a]pyrazine core fused with a 4-bromophenyl group at position 2 and a 3-fluorobenzylthio moiety at position 3. The bromine atom enhances electrophilic substitution potential, while the fluorine atom on the benzyl group increases metabolic stability and lipophilicity, influencing pharmacokinetic properties. The thioether linkage (-S-) provides a site for oxidation or nucleophilic substitution, enabling derivatization .
Q. What synthetic strategies are commonly used to construct pyrazolo[1,5-a]pyrazine derivatives like this compound?
Typical methods involve:
- Condensation reactions : Hydrazines react with carbonyl compounds to form the pyrazolo[1,5-a]pyrazine backbone .
- Functionalization at position 4 : Thiolation via nucleophilic displacement (e.g., using 3-fluorobenzylthiol) under basic conditions .
- Halogenation : Bromination at the phenyl ring is achieved using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids .
Multi-step protocols often require purification via column chromatography and characterization via NMR, IR, and mass spectrometry .
Advanced Research Questions
Q. How can the bioactivity of this compound be optimized through structural modifications?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at specific positions enhances binding affinity to kinase targets (e.g., ROS1 or CK1δ/ε), as seen in related pyrazolo[1,5-a]pyrazine derivatives .
- Thioether replacement : Replacing the -S- group with sulfone (-SO₂-) or sulfonamide (-SO₂NH-) improves metabolic stability and target selectivity .
- Ring fusion : Fusing pyrazolo[1,5-a]pyrazine with indole or pyrrolidine rings (e.g., pyrazolo[1,5-a][1,4]diazepines) enhances conformational rigidity, improving pharmacokinetic profiles .
Q. What experimental approaches resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrazines?
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target activity .
- Structural analogs : Use SAR tables (Table 1) to identify critical substituents. For example, trifluoromethyl groups at position 7 enhance kinase inhibition, while bromine at position 2 improves membrane permeability .
- Computational docking : Validate binding modes using molecular dynamics simulations to explain discrepancies in activity across analogs .
Q. Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]pyrazine Derivatives
Q. How can I₂-catalyzed multicomponent reactions improve the synthesis of pyrazolo[1,5-a]pyrazine derivatives?
I₂ catalysis enables:
- Metal-free bicyclization : Efficiently constructs the pyrazolo[1,5-a]pyrimidine core from β-ketonitriles and sulfonyl hydrazides, reducing metal contamination .
- Post-functionalization : Direct C-H sulfenylation at positions 5 and 7 introduces diverse substituents (e.g., -SAr) in a single step, streamlining library synthesis .
Reaction optimization requires solvent screening (e.g., DMF vs. THF) and temperature control (60–80°C) to balance yield and regioselectivity .
Methodological Challenges
Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?
- Byproduct formation : Thioether oxidation to sulfone derivatives may occur during prolonged storage or under acidic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
- Chromatographic separation : Polar byproducts (e.g., unreacted hydrazines) require gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%) but may require slow cooling to avoid amorphous precipitates .
Q. How do steric and electronic effects influence the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrazine core?
- Steric effects : Bulky substituents (e.g., 4-bromophenyl) at position 2 direct electrophilic attacks to position 7 due to reduced steric hindrance .
- Electronic effects : Electron-deficient rings (e.g., fluorobenzyl) at position 4 activate adjacent positions for nucleophilic substitutions. Computational modeling (DFT) predicts charge distribution to guide synthetic planning .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity and kinase inhibition data for this compound?
- Off-target effects : High cytotoxicity (e.g., IC₅₀ = 2.7 µM in HEPG2) may arise from ROS1-independent pathways. Validate using knockout cell lines or siRNA silencing .
- Solubility limitations : Poor aqueous solubility can artificially reduce observed bioactivity. Use co-solvents (e.g., DMSO/PEG) or pro-drug formulations to improve bioavailability .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?
- ¹⁹F NMR : Monitors defluorination or metabolic degradation in simulated gastric fluid (pH 2.0) .
- LC-MS/MS : Detects oxidation products (e.g., sulfone derivatives) in plasma stability assays .
- X-ray crystallography : Resolves conformational changes in the pyrazolo[1,5-a]pyrazine core upon binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
